molecular formula C8H5ClFNO B1318774 2-Chloro-6-fluoro-3-methoxybenzonitrile CAS No. 886761-59-7

2-Chloro-6-fluoro-3-methoxybenzonitrile

Cat. No.: B1318774
CAS No.: 886761-59-7
M. Wt: 185.58 g/mol
InChI Key: SKNWUBSKXNQZDD-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClFNO. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-chloro-6-fluoro-3-nitrobenzene, is reacted with methoxide ion under appropriate conditions to replace the nitro group with a methoxy group .

Industrial Production Methods

Industrial production of 2-Chloro-6-fluoro-3-methoxybenzonitrile may involve large-scale S_NAr reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include methoxide ion, hydroxide ion, and amines. Conditions typically involve heating in a polar solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide ion would yield 2-methoxy-6-fluoro-3-methoxybenzonitrile .

Scientific Research Applications

2-Chloro-6-fluoro-3-methoxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methoxybenzonitrile depends on its specific application. In nucleophilic substitution reactions, the electron-withdrawing effects of the chloro and fluoro groups make the aromatic ring more susceptible to nucleophilic attack. The methoxy group can also influence the reactivity by donating electron density through resonance .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-3-nitrobenzonitrile
  • 2-Chloro-6-fluoro-3-hydroxybenzonitrile
  • 2-Chloro-6-fluoro-3-aminobenzonitrile

Uniqueness

2-Chloro-6-fluoro-3-methoxybenzonitrile is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to similar compounds. The combination of chloro, fluoro, and methoxy substituents provides a distinct electronic environment that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

2-chloro-6-fluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNWUBSKXNQZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590703
Record name 2-Chloro-6-fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-59-7
Record name 2-Chloro-6-fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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